4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long hexadecylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a hexadecylsulfanyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group, yielding simpler dioxolane derivatives.
Substitution: The methyl group attached to the dioxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler dioxolane derivatives.
Substitution: Functionalized dioxolane compounds with different substituents.
Scientific Research Applications
4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The hexadecylsulfanyl group can interact with lipid membranes, potentially disrupting their structure and function. Additionally, the dioxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hexadecylsulfanyl)methyl]phenol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
Uniqueness
4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a long hexadecylsulfanyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
62244-43-3 |
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Molecular Formula |
C22H44O2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
4-(hexadecylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C22H44O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-20-21-19-23-22(2,3)24-21/h21H,4-20H2,1-3H3 |
InChI Key |
GPAVEEANUFKNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC1COC(O1)(C)C |
Origin of Product |
United States |
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